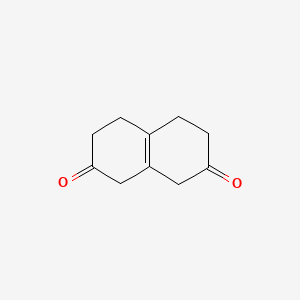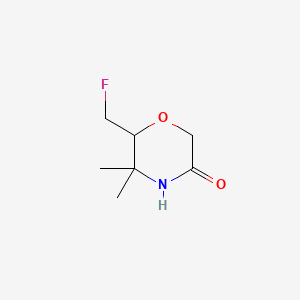![molecular formula C10H15BrO3 B13461282 Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C11H17BrO2 It is a member of the bicyclo[222]octane family, which is characterized by a unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Comparison: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. The bromomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H15BrO3 |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-7H2,1H3 |
Clave InChI |
VCUWOYDKDAUBLM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(CC1)(CO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)

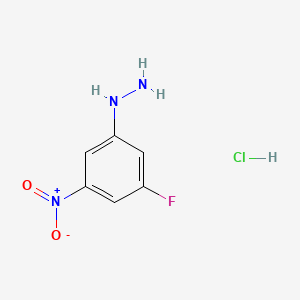
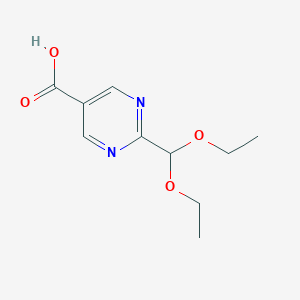




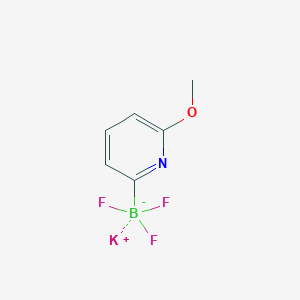
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
